molecular formula C23H26N2O6 B4209878 1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid

1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid

Cat. No.: B4209878
M. Wt: 426.5 g/mol
InChI Key: KELPQOULVROEFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science .

Preparation Methods

The synthesis of 1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid typically involves multiple steps:

    Debus-Radziszewski Synthesis: This method is commonly used for the preparation of benzimidazole derivatives.

    Industrial Production: Large-scale production may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity.

Chemical Reactions Analysis

1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid undergoes various chemical reactions:

Scientific Research Applications

1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid can be compared with other benzimidazole derivatives:

Properties

IUPAC Name

1-[2-[3-(5,6-dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.C2H2O4/c1-4-20(24)17-8-5-6-9-21(17)25-11-7-10-23-14-22-18-12-15(2)16(3)13-19(18)23;3-1(4)2(5)6/h5-6,8-9,12-14H,4,7,10-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KELPQOULVROEFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCCCN2C=NC3=C2C=C(C(=C3)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid
Reactant of Route 2
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid
Reactant of Route 3
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid
Reactant of Route 4
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid
Reactant of Route 5
Reactant of Route 5
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[2-[3-(5,6-Dimethylbenzimidazol-1-yl)propoxy]phenyl]propan-1-one;oxalic acid

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